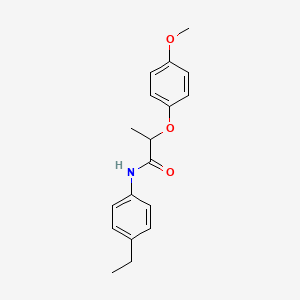
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOET is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DOET is a derivative of the phenethylamine family, which is known to have various biological activities. The unique chemical structure of DOET makes it a promising candidate for further research into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of DOET is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DOET has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. DOET has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
DOET has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. DOET has also been shown to improve cognitive function, enhance neuronal survival, and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DOET has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. DOET is also soluble in organic solvents, which makes it easy to administer to experimental animals. However, DOET has some limitations for lab experiments. The compound has low water solubility, which can limit its use in some experimental designs. DOET is also a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on DOET. One area of research is the development of DOET analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of DOET in the treatment of various diseases. Additionally, the mechanism of action of DOET needs to be further elucidated to fully understand its biological effects.
In conclusion, DOET is a promising chemical compound that has potential therapeutic applications. The compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Further research is needed to fully understand the mechanism of action of DOET and its potential therapeutic applications.
Synthesis Methods
DOET can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxyphenylacetone with 4-ethylphenol. The reaction is catalyzed by an acid, and the resulting product is purified through a series of chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
DOET has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-7-15(8-6-13)23-12-18(20)19-14-9-16(21-2)11-17(10-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQEGKTFIJSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
